3-((Dimethylamino)methyl)-5-methylhexan-2-one (CAS 91342-74-4) is a tertiary amine-containing ketone and a critical Mannich base intermediate procured primarily for the commercial synthesis of benzoquinolizine-based vesicular monoamine transporter 2 (VMAT2) inhibitors, such as Tetrabenazine. As a free base, it features a dual-functional structure combining a reactive carbonyl group with a nucleophilic tertiary amine, serving as a direct precursor for condensation reactions. For industrial pharmaceutical buyers, procurement decisions for this intermediate are driven by its regioisomeric purity, moisture content, and free-base stability, because these parameters dictate the yield and impurity profile of the downstream active pharmaceutical ingredient (API) [1].
Bifunctional intermediate for tetrabenazine synthesis and tertiary amine catalysis
Defined 3-position substitution pattern critical for cyclocondensation step
Analytical reference standard with documented purity and characterization
Substituting the pure free base of 3-((Dimethylamino)methyl)-5-methylhexan-2-one with its oxalate salt, or relying on in-situ crude Mannich reaction mixtures, introduces measurable process inefficiencies in API manufacturing. The free base is specifically required for biphasic condensation reactions (e.g., n-heptane/water systems) with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. Using a salt form necessitates an additional neutralization step, which alters the aqueous phase pH and increases the degradation rate of the sensitive isoquinoline precursor. Furthermore, crude or low-purity batches often contain the regioisomer 1-(dimethylamino)-5-methyl-2-hexanone. Because this isomer reacts under identical conditions to form a persistent structural analog of tetrabenazine, its presence lowers the final API yield and forces multiple recrystallization cycles to meet pharmacopeial limits [1].
In the industrial synthesis of tetrabenazine, the choice between the free base and the oxalate salt of the Mannich intermediate dictates the solvent system and overall yield. The free base (CAS 91342-74-4) exhibits high lipophilicity, allowing it to be dissolved entirely in n-heptane and added to an aqueous solution of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. This biphasic system drives the condensation reaction at 35 °C to an 85.6% yield of the tetrabenazine core within 48 hours. Utilizing the oxalate salt requires a prior neutralization step or a monophasic solvent system, which typically reduces the isolated yield of the target benzoquinolizine to below 75% due to competitive side reactions [1].
| Evidence Dimension | Isolated yield of Tetrabenazine core |
| Target Compound Data | 85.6% yield (using pre-formed free base in n-heptane/water) |
| Comparator Or Baseline | Oxalate salt / monophasic baseline (<75% yield) |
| Quantified Difference | >10% absolute increase in API yield |
| Conditions | Condensation with 6,7-dimethoxy-3,4-dihydroisoquinoline HCl at 35 °C for 48h |
Procuring the free base eliminates the need for neutralization steps and maximizes API yield in standard biphasic industrial manufacturing.
The synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one can yield structural isomers, notably substitution at the terminal methyl group. Procuring a high-purity grade (>99.3%) ensures that the isomeric byproduct content is kept below 1%. When this high-purity intermediate is used, the resulting crude tetrabenazine can be purified via a single recrystallization step from absolute ethanol to achieve an HPLC purity of >99.5%. Conversely, using a crude in-situ Mannich mixture containing higher isomer concentrations results in persistent downstream impurities that require three or more recrystallization cycles, dropping the overall API recovery yield to 37.1%[1].
| Evidence Dimension | Final API HPLC Purity and Recovery Yield |
| Target Compound Data | >99.5% purity with >70% total recovery (from >99.3% pure precursor) |
| Comparator Or Baseline | Crude in-situ precursor (37.1% overall recovery) |
| Quantified Difference | Achievement of pharmacopeial purity (>99.5%) in a single step with nearly double the recovery yield |
| Conditions | Recrystallization of crude tetrabenazine from absolute ethanol |
High-purity procurement directly reduces downstream purification costs and prevents severe yield loss during API refinement.
For large-scale procurement and reactor loading, the free base offers a measurable stoichiometric advantage over its salt forms. 3-((Dimethylamino)methyl)-5-methylhexan-2-one has a molecular weight of 171.28 g/mol, whereas the corresponding oxalate salt (C10H21NO·C2H2O4) has a molecular weight of 261.31 g/mol. To deliver an equivalent molar quantity of the reactive Mannich base, a facility must procure, transport, and load 52.5% more mass if using the oxalate salt. The absence of the oxalate counterion in the free base also reduces the organic load in the aqueous waste stream, lowering wastewater treatment requirements [1].
| Evidence Dimension | Mass required per mole of reactive intermediate |
| Target Compound Data | 171.28 g (Free base) |
| Comparator Or Baseline | 261.31 g (Oxalate salt) |
| Quantified Difference | 52.5% reduction in required mass per mole |
| Conditions | Stoichiometric loading for industrial scale-up |
Procuring the free base optimizes reactor volume utilization and reduces freight and waste disposal costs.
The primary industrial application involves reacting the free base with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in a biphasic heptane/water system to produce the VMAT2 inhibitor tetrabenazine at scale [1].
Used as the foundational building block to construct the benzoquinolizine core, which is subsequently modified via stereoselective reduction and esterification to produce advanced therapeutics like Valbenazine[2].
Utilized in pharmaceutical R&D as a dual-functional Mannich base to synthesize diverse heterocyclic libraries, leveraging its defined nucleophilicity and ketone reactivity for condensation protocols[3].